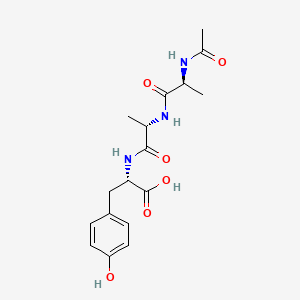

Acetyl-alanyl-alanyl-tyrosine

Description

Structure

3D Structure

Properties

CAS No. |

75795-03-8 |

|---|---|

Molecular Formula |

C17H23N3O6 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C17H23N3O6/c1-9(18-11(3)21)15(23)19-10(2)16(24)20-14(17(25)26)8-12-4-6-13(22)7-5-12/h4-7,9-10,14,22H,8H2,1-3H3,(H,18,21)(H,19,23)(H,20,24)(H,25,26)/t9-,10-,14-/m0/s1 |

InChI Key |

JJPMVRHZSQGALO-BHDSKKPTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |

Origin of Product |

United States |

Conformational and Structural Investigations of Acetyl Alanyl Alanyl Tyrosine

Theoretical and Computational Conformational Analysis of Tripeptides

The three-dimensional structure of peptides is intrinsically linked to their biological function. For a tripeptide such as Acetyl-alanyl-alanyl-tyrosine, a multitude of conformations are possible due to the rotational freedom around single bonds in the peptide backbone and amino acid side chains. Theoretical and computational methods are indispensable tools for exploring this complex conformational landscape.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to map the potential energy surface of a molecule. These calculations solve the electronic structure of the molecule to determine the energy associated with a specific atomic arrangement. By systematically varying the torsional angles of the peptide, an energy landscape can be generated, where low-energy regions correspond to stable conformations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT functionals, like B3LYP, are employed to compute the relative energetics of various peptide conformations. acs.org For instance, studies on dipeptide analogues have demonstrated the critical interplay between backbone and side-chain contributions in determining the relative stabilities of energy minima. researchgate.net For flexible molecules with aromatic rings, like the tyrosine residue in Acetyl-alanyl-alanyl-tyrosine, standard methods must be chosen carefully, as some may incorrectly predict conformations due to limitations in accounting for dispersion effects or basis set superposition errors (BSSE). nih.gov The choice of method and basis set is crucial for obtaining accurate results that reflect the true conformational preferences of the peptide. acs.orgnih.gov These computational approaches allow for a detailed analysis of the factors governing structural stability before undertaking more resource-intensive simulations or experimental work. arxiv.orgrsc.org

While DFT calculations provide a static picture of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of peptides in a solution environment. proquest.comnih.gov MD simulations model the movements of atoms and molecules over time by iteratively solving Newton's laws of motion. youtube.com This technique can reveal how a tripeptide like Acetyl-alanyl-alanyl-tyrosine samples different conformations, the timescales of these transitions, and the influence of the solvent on its structure. proquest.comnih.govescholarship.org

All-atom MD simulations, often using force fields like GROMACS, can be run for hundreds of nanoseconds to observe processes such as peptide folding and interaction with other molecules. frontiersin.orgacs.org These simulations are crucial for understanding the flexibility of the peptide, identifying transient states, and exploring how environmental factors modulate the conformational ensemble. nih.govnih.govescholarship.org By analyzing the simulation trajectory, researchers can gain a comprehensive understanding of the peptide's structural dynamics, which is often inaccessible to experimental methods alone. proquest.com

The conformation of a peptide is defined by a set of torsional (dihedral) angles along the backbone (φ, ψ, ω) and in the side chains (χ). The Ramachandran plot, which maps the allowed φ and ψ angles, is a fundamental tool for analyzing peptide backbone conformations. Computational methods play a key role in predicting these torsional preferences.

For tripeptides, the conformational states of neighboring amino acid residues are mutually dependent. nih.gov Programs like TALOS-N use databases of known protein structures and their NMR chemical shifts, combined with artificial neural networks, to predict backbone and side-chain torsion angles. nih.govnih.gov Such methods can predict φ and ψ angles with a root mean square difference of about 12° compared to crystallographically observed angles. nih.gov The prediction accuracy for side-chain χ1 rotameric states is also significant, with consistencies around 89% for a substantial fraction of residues. nih.govnih.gov Understanding these preferences is essential for reconstructing protein segments and generating realistic peptide models for further simulation or analysis. biorxiv.orgberkeley.edumdpi.combiorxiv.org

| Torsional Angle | Description | Typical Values for Alanine (B10760859) (Ala) in Helical Regions | Typical Values for Alanine (Ala) in Sheet Regions |

| Phi (φ) | Rotation around the N-Cα bond | -60° | -120° |

| Psi (ψ) | Rotation around the Cα-C' bond | -45° | +120° |

| Chi1 (χ1) | Rotation around the Cα-Cβ bond | +60°, -60°, 180° | +60°, -60°, 180° |

Note: These are idealized values. Actual preferred angles can vary based on the local environment and neighboring residues.

Intramolecular hydrogen bonds are crucial non-covalent interactions that stabilize specific peptide conformations, leading to the formation of secondary structures like β-turns and γ-turns. researchgate.net In a tripeptide, hydrogen bonds can form between the amide proton (NH) of one residue and the carbonyl oxygen (C=O) of another, creating a closed ring structure. For example, a C7 hydrogen bond involves the C=O of residue i and the NH of residue i+1. acs.org

Computational studies allow for the precise identification and characterization of these hydrogen bonds. acs.orgnih.govacs.org By analyzing the geometry (donor-hydrogen-acceptor distance and angle) and energy of these interactions, their contribution to the stability of a given conformer can be quantified. acs.org Theoretical studies have shown that the balance between intramolecular hydrogen bonds and interactions with the solvent determines the dominant conformation in solution. acs.org In Acetyl-alanyl-alanyl-tyrosine, potential hydrogen bonds involving the backbone amides, the terminal acetyl group, and the hydroxyl group of the tyrosine side chain can significantly influence its folded structure. rsc.org

Experimental Structural Elucidation Techniques for Peptide Characterization

Experimental techniques are vital for validating and complementing computational predictions. They provide real-world data on the conformational properties of peptides under specific conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the three-dimensional structure and dynamics of peptides in solution, which mimics their natural biological environment. nmims.edunih.gov A variety of NMR experiments provide different types of structural information.

Chemical Shifts: The resonance frequency (chemical shift) of each nucleus is highly sensitive to its local electronic environment. Deviations from random coil chemical shifts can indicate the presence of stable secondary structures. nih.gov

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation. nih.gov

Scalar Couplings (J-couplings): Three-bond J-couplings (e.g., ³JHNα) are related to the dihedral angle between the coupled nuclei through the Karplus equation. This provides valuable information about backbone (φ) and side-chain (χ) torsion angles. nih.gov

By combining these experimental restraints—distance information from NOEs and torsional angle information from J-couplings—an ensemble of structures consistent with the NMR data can be generated. nih.govchemrxiv.org This provides a detailed picture of the solution-state conformation of Acetyl-alanyl-alanyl-tyrosine.

| Proton Type | Alanine (Ala) Residue | Tyrosine (Tyr) Residue |

| Amide (NH) | ~8.1 ppm | ~8.0 ppm |

| Alpha (CαH) | ~4.3 ppm | ~4.6 ppm |

| Beta (CβH) | ~1.4 ppm (methyl) | ~3.0 ppm (methylene) |

| Aromatic (Ring) | N/A | ~7.1 ppm (δ) and ~6.8 ppm (ε) |

Note: These are typical ¹H chemical shift ranges in ppm. Exact values are highly dependent on the local conformation, solvent, pH, and temperature. nmims.edu

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The process involves crystallizing the purified peptide and exposing it to an X-ray beam. The resulting diffraction pattern provides detailed information about the unit cell dimensions and the electron density, which is then used to build and refine a molecular model. nih.gov

While a specific crystal structure for Acetyl-alanyl-alanyl-tyrosine is not available in the public domain, analysis of closely related N-acetylated amino acids, such as N-acetyl-L-alanine and N-acetyl-L-tyrosine, provides a strong basis for predicting its solid-state conformation. researchgate.net Research on N-acetyl-L-alanine reveals a folded molecular conformation stabilized by an extensive network of intermolecular hydrogen bonds. researchgate.net Notably, N-acetyl-L-tyrosine is observed to adopt essentially the same folded conformation. researchgate.net

By analogy, it is highly probable that Acetyl-alanyl-alanyl-tyrosine would adopt a compact, folded conformation in the crystalline state. This structure would be stabilized by hydrogen bonds involving the acetyl group, the peptide backbone amide and carbonyl groups, and the terminal carboxyl group. The tyrosine side chain would further influence the crystal packing through potential aromatic stacking and hydrogen bonding via its hydroxyl group.

Table 1: Typical Conformational Parameters for N-Acetyl Amino Acid Moieties in the Solid State (based on related structures)

| Parameter | Description | Typical Value Range |

| Φ (Phi) | Dihedral angle around the N-Cα bond | -60° to -150° |

| Ψ (Psi) | Dihedral angle around the Cα-C' bond | +120° to +170° |

| ω (Omega) | Dihedral angle of the peptide bond | ~180° (trans configuration) |

| Hydrogen Bonds | Intermolecular interactions stabilizing the crystal lattice | N-H···O, O-H···O |

Note: Data is inferred from studies on related N-acetyl amino acids and represents common conformations for such residues within peptide crystal structures.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a vital tool for investigating the secondary structure of peptides and proteins in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a spectral signature that is highly sensitive to the peptide's conformational state. pnas.org

For a short, flexible tripeptide like Acetyl-alanyl-alanyl-tyrosine, the CD spectrum is expected to be an average of the rapidly interconverting conformations present in solution. Unlike long polypeptides, short peptides rarely form stable α-helices or β-sheets. Instead, their conformational ensemble in aqueous solution is typically dominated by a combination of polyproline II (PPII) helical structures and disordered or extended β-strand conformations. researchgate.net

The resulting far-UV CD spectrum (190-250 nm) would likely be characterized by a single strong negative band around 200 nm, which is indicative of a random coil or disordered state. The presence of the two alanine residues, which have a high propensity for helix formation in longer chains, is unlikely to induce stable helicity in a tripeptide. nih.govnih.gov The tyrosine side chain also contributes to the CD spectrum, with a characteristic signal in the near-UV region (250-300 nm) that can provide information about its local environment. pnas.org

Table 2: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil / Disordered | ~212 | ~198 |

| Polyproline II (PPII) Helix | ~228 | ~206 |

Note: The spectrum for Acetyl-alanyl-alanyl-tyrosine would likely be a composite signal dominated by features of a random coil.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the precise molecular weight and primary structure (amino acid sequence) of a peptide. osu.edu Using a soft ionization technique like Electrospray Ionization (ESI), the peptide can be ionized with minimal fragmentation, allowing for the accurate determination of its molecular mass. cpcscientific.com

The theoretical monoisotopic mass of the protonated molecular ion ([M+H]⁺) of Acetyl-alanyl-alanyl-tyrosine (C₁₈H₂₅N₃O₆) is 396.1816 Da.

Tandem mass spectrometry (MS/MS) is subsequently used to sequence the peptide. The protonated molecule is isolated and fragmented, typically via Collision-Induced Dissociation (CID), which cleaves the peptide bonds. This process generates a series of characteristic fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.gov The N-terminal acetyl group is particularly useful in sequencing, as it helps to produce a strong b-ion series, facilitating unambiguous sequence confirmation. nih.govnih.gov The mass difference between adjacent peaks in the b- or y-ion series corresponds to the mass of a specific amino acid residue.

Table 3: Theoretical m/z Values for Primary Fragment Ions of Acetyl-alanyl-alanyl-tyrosine ([M+H]⁺)

| Fragment Ion | Sequence | Theoretical m/z |

| b₁ | Ac-A | 114.0550 |

| b₂ | Ac-AA | 185.0921 |

| y₁ | Y | 182.0812 |

| y₂ | AY | 253.1183 |

| [M+H]⁺ | Ac-AAY | 396.1816 |

Note: m/z values are for singly charged ions.

Molecular Interactions and Recognition Mechanisms of Acetyl Alanyl Alanyl Tyrosine

Peptide-Protein Interaction Dynamics and Specificity

The interaction of peptides with proteins is a cornerstone of numerous cellular processes. The acetylation at the N-terminus of a peptide can significantly influence these interactions by altering the peptide's physicochemical properties. nih.govnih.gov N-terminal acetylation neutralizes the positive charge of the terminal amino group, which can modulate electrostatic interactions with protein surfaces. creative-proteomics.com This modification can either weaken or enhance binding specificity depending on the protein partner. creative-proteomics.com

The affinity of peptide-protein interactions, often quantified by the dissociation constant (Kd), is a critical determinant of biological activity. rjsocmed.com The stoichiometry of binding, or the ratio in which the peptide and protein molecules associate, would depend on the specific protein target and the presence of single or multiple binding sites. While comprehensive datasets and benchmarks for protein-peptide affinities exist, specific data for Acetyl-alanyl-alanyl-tyrosine is not explicitly available. rjsocmed.com

Table 1: Potential Contributions of Acetyl-Alanyl-Alanyl-Tyrosine Moieties to Protein Binding

| Moiety | Potential Interaction Types | Expected Impact on Binding Affinity |

| Acetyl Group | Hydrophobic, van der Waals | Contribution to binding energy through non-polar interactions. Neutralization of N-terminal charge can alter electrostatic complementarity. |

| Alanyl Residues | Hydrophobic, van der Waals | Provide flexibility and non-polar contacts, contributing to the overall shape complementarity of the binding interface. |

| Tyrosyl Residue | Hydrogen Bonding (hydroxyl group), π-π Stacking (aromatic ring), Hydrophobic | Can act as a key recognition element, forming specific and directional interactions that can significantly enhance binding affinity and specificity. |

This table is based on general principles of molecular interactions and is intended to be illustrative in the absence of specific experimental data for Acetyl-alanyl-alanyl-tyrosine.

Molecular recognition "hotspots" are regions within a binding interface that contribute disproportionately to the binding free energy. For Acetyl-alanyl-alanyl-tyrosine, the C-terminal tyrosine residue is a prime candidate for forming such a hotspot. The phenol (B47542) side chain of tyrosine can act as both a hydrogen bond donor and acceptor, and its aromatic ring can participate in favorable stacking interactions with aromatic residues like phenylalanine, tryptophan, or even other tyrosines on a protein surface.

The intermolecular forces governing the interaction of Acetyl-alanyl-alanyl-tyrosine with a protein partner would be a composite of:

Van der Waals forces: Arising from transient fluctuations in electron density, these forces would be present along the entire length of the peptide.

Hydrophobic interactions: The acetyl group and the methyl groups of the alanine (B10760859) residues would likely favor binding to hydrophobic pockets on a protein surface, displacing water molecules and increasing entropy.

Hydrogen bonds: The amide bonds of the peptide backbone and, most notably, the hydroxyl group of the tyrosine residue are potential sites for hydrogen bonding.

π-π stacking: The aromatic ring of tyrosine can stack with aromatic residues on the protein surface, contributing to binding affinity and specificity.

Computational methods such as molecular dynamics (MD) simulations are powerful tools for investigating these interactions at an atomic level. semanticscholar.orgacs.org While no specific MD studies on Acetyl-alanyl-alanyl-tyrosine were found, such approaches could elucidate the dynamic nature of its binding and identify key residue contacts.

The rational design of peptides to modulate protein-protein interactions (PPIs) is a burgeoning field in drug discovery and chemical biology. nih.govresearchgate.net Peptides that can mimic the binding epitope of a protein can act as competitive inhibitors of PPIs. nih.gov In this context, Acetyl-alanyl-alanyl-tyrosine could serve as a fragment or a starting point for the design of more complex peptide-based inhibitors.

The N-terminal acetyl group can be a crucial design element, as it can mimic the N-terminal acetylation of natural proteins, which is a common post-translational modification. nih.gov This can enhance the peptide's stability and cellular uptake. The alanine residues can serve as spacers or be replaced with other amino acids to optimize binding, while the tyrosine residue can be a key pharmacophore that anchors the peptide to its target. The design of such peptides often involves creating libraries and screening them for binding to the target protein. mdpi.com

Peptide-Nucleic Acid Interactions

While peptide-protein interactions are widely studied, the interaction of peptides with nucleic acids is also of significant biological importance. The specificity of these interactions is crucial for processes such as the regulation of gene expression.

Recent research has highlighted the potential of peptides and peptide-mimetics in the sequence-specific recognition of duplex RNA. The development of ligands that can target RNA is a significant challenge due to the structural diversity of RNA. However, scaffolds containing acetyl-tyrosine have been explored for this purpose.

While direct studies on Acetyl-alanyl-alanyl-tyrosine binding to RNA are not available, research on related compounds indicates that the acetyl-tyrosine moiety can be a key component in RNA recognition. Lysine (B10760008) acetylation in RNA binding proteins has been shown to disrupt their ability to participate in RNA recognition and binding, suggesting that modifications like acetylation can play a regulatory role. nih.gov The development of synthetic scaffolds that can mimic the RNA-binding domains of proteins is an active area of research, and acetylated peptides could be valuable components in these designs. frontiersin.org

Fundamental Interactions with Enzymes and Other Biological Macromolecules

The interaction of peptides with enzymes as substrates, inhibitors, or allosteric modulators is fundamental to cellular metabolism and signaling.

Research has demonstrated that N-acetyl-L-tyrosine can serve as a substrate for the enzyme tyrosinase. researchgate.net This suggests that the tyrosine residue in Acetyl-alanyl-alanyl-tyrosine could also be recognized and potentially modified by tyrosinases or other enzymes that act on tyrosine. The presence of the N-terminal acetyl group and the adjacent alanine residues would likely influence the kinetics of such an enzymatic reaction.

Furthermore, studies on the hydrolysis of N-acetyl-L-tyrosine ethyl ester by the enzyme α-chymotrypsin indicate that acetylated tyrosine derivatives can be recognized and processed by proteases. nih.gov This implies that Acetyl-alanyl-alanyl-tyrosine could be susceptible to enzymatic cleavage, a factor that would be important for its biological stability and activity.

Interactions with other biological macromolecules, such as polysaccharides or lipids, are also conceivable, although not specifically documented for this tripeptide. The amphipathic nature of Acetyl-alanyl-alanyl-tyrosine, with its hydrophobic acetyl and alanine components and the more polar tyrosine, could facilitate interactions at interfaces, such as on the surface of lipid membranes.

Enzymatic and Biochemical Roles of Acetyl Alanyl Alanyl Tyrosine

Substrate Specificity and Catalytic Mechanisms in Proteolytic Systems

Acetyl-alanyl-alanyl-tyrosine serves as a substrate for various proteolytic enzymes, allowing for the detailed examination of their catalytic activities. The N-terminal acetyl group is a key feature, as it influences the peptide's interaction with the active sites of these enzymes and can prevent degradation by certain aminopeptidases. nih.gov

Kinetic Analysis as Substrate for Specific Hydrolases (e.g., N-Acylaminoacylases, N-Acylpeptide Hydrolases)

N-acylaminoacylases are another class of hydrolases that act on N-acylated amino acids. Research has shown that these enzymes can hydrolyze N-acetylated amino acids, and their activity can be analyzed using Michaelis-Menten kinetics to determine key parameters like Vmax and KM. azom.com

Michaelis-Menten Kinetics and Enzyme-Substrate Complex Formation Studies

The study of enzyme kinetics is fundamental to understanding their mechanisms of action. The Michaelis-Menten model describes the relationship between the reaction rate and the substrate concentration. azom.com This model allows for the determination of the Michaelis constant (KM), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Vmax, in turn, reflects the efficiency of the enzyme's catalytic potential. azom.commdpi.com

While specific KM and Vmax values for the hydrolysis of Acetyl-alanyl-alanyl-tyrosine are not prominently reported, the general principles of Michaelis-Menten kinetics apply. The formation of an enzyme-substrate complex is a critical step in the catalytic process. mdpi.com For Acetyl-alanyl-alanyl-tyrosine, this would involve the binding of the peptide to the active site of a hydrolase. The specificity of this binding is determined by the structural and chemical properties of both the peptide and the enzyme's active site.

Interactive Data Table: Illustrative Michaelis-Menten Parameters for N-Acylated Substrates

| Enzyme | Substrate | KM (mM) | Vmax (µmol/min/mg) |

| Porcine Kidney Acylase I | N-Acetyl-L-methionine | 1.2 | 125 |

| Human NAT1 | Acetyl-CoA (hydrolysis) | 0.5 | 0.02 |

| Acetylcholinesterase | Acetylcholine | 0.09 | 1.6 x 10^5 |

Note: This table presents data for other N-acylated compounds to illustrate typical kinetic parameters and is for comparative purposes only, as specific data for Acetyl-alanyl-alanyl-tyrosine is not available.

Examination of Product Formation and Turnover Rates

The enzymatic hydrolysis of Acetyl-alanyl-alanyl-tyrosine would result in the formation of acetate (B1210297) and the tripeptide alanyl-alanyl-tyrosine, or further breakdown into smaller peptides and amino acids depending on the specificity of the enzyme. The rate of product formation is a direct measure of the enzyme's activity.

The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the catalytic efficiency of an enzyme. While a specific kcat for Acetyl-alanyl-alanyl-tyrosine is not documented in the available literature, it is a critical parameter in characterizing the enzymatic processing of this peptide.

Role in Post-Translational Modification Research

Post-translational modifications (PTMs) are crucial for regulating protein function, and N-terminal acetylation is one of the most common PTMs in eukaryotes. ovid.com Acetyl-alanyl-alanyl-tyrosine serves as a model peptide to study the mechanisms and functional consequences of this modification.

Investigation of N-Terminal Acetylation Mechanisms in Model Peptides

N-terminal acetyltransferases (NATs) are the enzymes responsible for transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N-terminal amino group of proteins. wikipedia.org Synthetic peptides like Acetyl-alanyl-alanyl-tyrosine are valuable tools for in vitro studies of NAT activity and substrate specificity. nih.gov By using a model peptide with a defined sequence, researchers can investigate how the amino acid composition of the N-terminus influences the efficiency and specificity of N-terminal acetylation.

Studies have shown that the nature of the N-terminal and adjacent amino acids can significantly affect whether a protein is acetylated. nih.gov The alanine (B10760859) residue at the N-terminus of the parent peptide (alanyl-alanyl-tyrosine) makes it a potential substrate for certain NATs.

Acetyl Group Transfer Dynamics in Biological Systems

The transfer of an acetyl group is a fundamental biochemical reaction. The process involves the transfer of the acetyl moiety from a donor molecule, typically acetyl-CoA, to an acceptor molecule. wikipedia.org In the context of N-terminal acetylation, the acceptor is the free amino group of a peptide or protein.

Model peptides are instrumental in studying the dynamics of this transfer. Research has explored the chemical ligation and acyl transfer mechanisms using derivatized amino acids. acs.org While not specifically mentioning Acetyl-alanyl-alanyl-tyrosine, these studies provide a framework for understanding how the acetyl group is transferred and how the surrounding peptide structure can influence this process. The stability and reactivity of the acetyl group on the peptide can be investigated under various conditions to understand its dynamics in a biological context.

Fundamental Enzyme Activation and Inhibition Studies

Analysis as a Competitive Inhibitor in Enzyme Kinetics

No studies have been found that analyze Acetyl-alanyl-alanyl-tyrosine as a competitive inhibitor. Competitive inhibitors are molecules that resemble the substrate of an enzyme and compete for binding to the active site, thereby reducing the enzyme's activity. To characterize a compound as a competitive inhibitor, kinetic studies are performed to determine parameters such as the inhibition constant (Ki). However, no such data is available for Acetyl-alanyl-alanyl-tyrosine.

Understanding Allosteric Modulation and Monovalent Cation Activation (e.g., D-Alanine-D-alanine ligase)

There is no available research on the role of Acetyl-alanyl-alanyl-tyrosine in allosteric modulation or in the context of monovalent cation activation of enzymes like D-Alanine-D-alanine ligase. Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. Monovalent cations are also known to activate certain enzymes. The interaction of Acetyl-alanyl-alanyl-tyrosine with D-Alanine-D-alanine ligase or any other enzyme in this capacity has not been documented.

Theoretical and Computational Applications in Peptide Research

De Novo Peptide Design Principles and Algorithms for Functional Motifs

De novo peptide design involves the creation of new peptide sequences with desired structures and functions from scratch, without relying on existing natural templates. This process is guided by fundamental principles of protein chemistry and folding. Algorithms for de novo design typically employ computational strategies to explore the vast sequence space and identify candidates that are predicted to fold into a stable structure with specific functional motifs. These functional motifs can range from binding sites for specific molecules to catalytic centers. The design process often integrates energy calculations, molecular dynamics simulations, and machine learning models to predict the properties of the designed peptides. While these principles are broadly applicable, no studies have been published detailing the de novo design of functional motifs based on the Acetyl-alanyl-alanyl-tyrosine sequence.

Rational Design of Peptide Modulators for Biochemical Targets

Rational design of peptide modulators aims to create peptides that can specifically interact with and modulate the activity of biochemical targets, such as enzymes or receptors. This approach leverages detailed knowledge of the three-dimensional structure of the target and the principles of molecular recognition. Computational tools, including molecular docking and free energy calculations, are used to predict the binding affinity and specificity of peptide candidates. Peptides can be designed to mimic or block protein-protein interactions, thereby acting as inhibitors or activators. The process often involves iterative cycles of computational design, chemical synthesis, and experimental validation to optimize the modulator's potency and selectivity. No literature is available that describes the rational design of peptide modulators using Acetyl-alanyl-alanyl-tyrosine as a scaffold or starting point.

Structure-Function Relationship Predictions in Peptide Systems

Predicting the function of a peptide from its amino acid sequence and three-dimensional structure is a key challenge in peptide research. Computational methods for structure-function relationship prediction utilize a variety of approaches, including sequence alignment, homology modeling, and machine learning algorithms trained on large datasets of peptides with known functions. For short peptides, molecular dynamics simulations can provide insights into their conformational dynamics and how these relate to their biological activity. Quantum chemical calculations can also be employed to understand the electronic properties of amino acid residues and their contribution to function, such as antioxidant activity. There are currently no published studies that specifically predict or analyze the structure-function relationship of Acetyl-alanyl-alanyl-tyrosine using these computational techniques.

Bioinformatic and Evolutionary Analysis of Peptide-Related Protein Families

Bioinformatics and evolutionary analysis provide powerful tools for understanding the origins, diversity, and functional relationships of peptide-related protein families. By comparing the sequences of related proteins across different species, researchers can identify conserved motifs that are likely important for structure and function. Phylogenetic analysis can reveal the evolutionary history of these protein families and how they have diverged to acquire new functions. Databases of protein families and domains are used to classify new sequences and predict their potential biological roles. This type of analysis is typically applied to large protein families and has not been conducted on the specific tripeptide Acetyl-alanyl-alanyl-tyrosine, which lacks the complexity for such evolutionary studies.

Advanced Analytical Methodologies for Peptide Analysis

Chromatographic-Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of peptides like Acetyl-alanyl-alanyl-tyrosine. This powerful combination allows for the separation, detection, and quantification of the peptide with high sensitivity and specificity.

For quantitative analysis, targeted mass spectrometry approaches such as multiple reaction monitoring (MRM) are employed. nih.govnih.gov This involves pre-selecting the precursor ion of the peptide and specific fragment ions generated upon collision-induced dissociation (CID). By monitoring these specific transitions, LC-MS/MS can achieve accurate quantification even in complex biological samples. nih.gov The N-terminal acetylation improves the predictability of fragmentation, often leading to the formation of abundant b- and y-type ions, which are crucial for sequence validation and quantification. nih.govmdpi.com The use of stable isotope-labeled internal standards, where one or more atoms in the peptide are replaced with a heavy isotope (e.g., ¹³C or ¹⁵N), is the gold standard for achieving the highest accuracy and precision in quantification. nih.gov

Qualitative analysis relies on high-resolution mass spectrometry (HRMS) to determine the peptide's elemental composition and tandem mass spectrometry (MS/MS) to elucidate its amino acid sequence. nih.govescholarship.org The fragmentation pattern in an MS/MS spectrum serves as a fingerprint for the peptide. For Acetyl-alanyl-alanyl-tyrosine, fragmentation would typically occur at the peptide bonds, generating a series of b- and y-ions that allow for the confirmation of the Ala-Ala-Tyr sequence and the presence of the N-terminal acetyl group. youtube.comyoutube.com

Table 1: Illustrative LC-MS/MS Parameters for Acetyl-alanyl-alanyl-tyrosine Analysis

| Parameter | Expected Value/Characteristic | Purpose |

| Precursor Ion (m/z) | [M+H]⁺ | Selection in the first mass analyzer (Q1) for fragmentation. |

| Charge State | Primarily +1 or +2 | Depends on ionization conditions (e.g., pH of the mobile phase). |

| Key Fragment Ions (y-ions) | y₁ (Tyr), y₂ (Ala-Tyr) | C-terminal fragments used for sequence confirmation and quantification. |

| Key Fragment Ions (b-ions) | b₁ (Ac-Ala), b₂ (Ac-Ala-Ala) | N-terminal fragments confirming the acetyl modification and sequence. |

| Chromatography | Reversed-Phase HPLC | Separation from other components in the sample based on hydrophobicity. |

Spectroscopic Detection and Quantification Methods in Research Assays

Spectroscopic methods provide valuable information on the structure and concentration of peptides. For Acetyl-alanyl-alanyl-tyrosine, several techniques are applicable.

UV-Vis Spectroscopy : The presence of the tyrosine residue allows for direct detection and quantification using UV-Vis spectroscopy. The phenolic side chain of tyrosine has a characteristic absorbance maximum at approximately 275-280 nm. nih.govnih.gov Changes in the absorbance spectrum as a function of pH can also provide information about the local environment of the tyrosine residue. nih.gov This method is straightforward and non-destructive but may lack specificity in complex mixtures where other aromatic compounds are present.

Fluorescence Spectroscopy : Tyrosine is also intrinsically fluorescent, with an emission maximum around 305 nm, which can be exploited for sensitive detection. nih.govnih.gov Fluorescence spectroscopy is generally more sensitive than UV-Vis absorption. The fluorescence properties are highly sensitive to the local environment, making it a useful probe for studying peptide interactions or conformational changes. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for the complete structural elucidation of peptides in solution. uzh.ch ¹H NMR can confirm the presence of the acetyl group, the alanine (B10760859) methyl groups, and the aromatic protons of tyrosine. consensus.app 2D NMR experiments, such as COSY and TOCSY, can establish connectivity between protons within each amino acid residue, while NOESY experiments reveal through-space proximities between protons, helping to define the peptide's three-dimensional conformation. uzh.ch

Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational modes of the peptide's functional groups. Characteristic absorption bands for the amide bonds (Amide I and Amide II) and the acetyl carbonyl group can confirm the peptide backbone and its modification. Two-dimensional infrared (2DIR) spectroscopy has been used to study tyrosine nitration in model peptides and could potentially be applied to investigate other modifications or environmental effects on Acetyl-alanyl-alanyl-tyrosine. acs.org

Table 2: Key Spectroscopic Features for Acetyl-alanyl-alanyl-tyrosine

| Technique | Analyte Group | Characteristic Signal |

| UV-Vis | Tyrosine Phenolic Ring | Absorbance max. ~275-280 nm |

| Fluorescence | Tyrosine Phenolic Ring | Emission max. ~305 nm |

| ¹H NMR | Acetyl Group (CH₃) | Singlet peak ~2.0 ppm |

| ¹H NMR | Alanine Methyl (CH₃) | Doublet peaks ~1.3-1.5 ppm |

| ¹H NMR | Tyrosine Aromatic (CH) | Multiplet peaks ~6.7-7.2 ppm |

| IR | Amide I (C=O stretch) | ~1650 cm⁻¹ |

| IR | Amide II (N-H bend) | ~1550 cm⁻¹ |

Proteomic Approaches for Peptide Identification and Characterization in Complex Mixtures

In the context of a complex biological sample, identifying and characterizing a specific peptide like Acetyl-alanyl-alanyl-tyrosine requires specialized proteomic workflows. N-terminal acetylation is a widespread protein modification, and its study has been advanced by "N-terminomics" technologies. nih.govnih.govovid.com

A common strategy involves the enzymatic digestion of a protein mixture (e.g., with trypsin), followed by enrichment of the resulting peptides. nih.gov Since Acetyl-alanyl-alanyl-tyrosine is already a short peptide, a direct analysis might be possible, but if it were the N-terminus of a larger protein, tryptic digestion would release it. To specifically isolate N-terminally acetylated peptides, methods like COFRADIC (Combined Fractional Diagonal Chromatography) can be used. acs.org Alternatively, immunoaffinity enrichment using antibodies that specifically recognize N-terminally acetylated residues can isolate these peptides from the complex mixture. nih.govcellsignal.commtoz-biolabs.com

Following enrichment, the sample is analyzed by LC-MS/MS. researchgate.net The peptide is identified by matching its fragmentation spectrum against a protein sequence database. youtube.com The mass shift of +42 Da on the N-terminal alanine residue is a key signature that confirms the presence of the acetyl group. nih.gov This approach allows for the unambiguous identification and characterization of the peptide even when it is present at low abundance within a complex proteome. mdpi.comnih.gov

Development of High-Throughput Screening Platforms for Peptide Interactions

To investigate the potential binding partners or biological targets of Acetyl-alanyl-alanyl-tyrosine, high-throughput screening (HTS) platforms are essential. These technologies enable the rapid screening of the peptide against large libraries of proteins or other molecules. nih.govresearchgate.net

Peptide Arrays : The peptide can be synthesized and immobilized on a solid surface, such as a glass slide, to create a microarray. windows.net This array is then incubated with a labeled protein library or cell lysate. Binding events are detected by a signal (e.g., fluorescence) at the specific spot where the peptide is located, allowing for the identification of potential interaction partners. windows.net

Display Technologies : Phage display or yeast surface display are powerful genetic screening methods. nih.gov A library of proteins or peptides is expressed on the surface of phages or yeast cells. These libraries can be screened for binders to a labeled Acetyl-alanyl-alanyl-tyrosine molecule. nih.govmdpi.com This approach is particularly useful for discovering novel protein-peptide interactions.

Proximity-Based Assays : Technologies like AlphaScreen (Amplified Luminescent Proximity Homogenous Assay) can be adapted to study peptide-protein interactions in a solution-based, high-throughput format. nih.gov The assay involves "donor" and "acceptor" beads that are brought into proximity when the peptide binds to its target protein, generating a detectable signal. This method is highly sensitive and suitable for screening large compound libraries for molecules that might stabilize or disrupt the peptide's interactions. nih.govacs.org

Fragment-Based Drug Discovery (FBDD) : Techniques like disulfide tethering can be used to screen libraries of small molecule fragments for their ability to bind to a protein-peptide complex. acs.org This approach could identify fragments that stabilize an interaction involving Acetyl-alanyl-alanyl-tyrosine, providing a starting point for the development of molecular "glues". acs.org

Table 3: Comparison of High-Throughput Screening Platforms for Peptide Interactions

| Platform | Principle | Key Advantage | Application for Ac-Ala-Ala-Tyr |

| Peptide Array | Immobilized peptide probes a library of labeled proteins. | High-density screening, suitable for PTMs. | Identify proteins from a lysate that bind to the peptide. |

| Phage Display | Peptide is used as "bait" to screen a library of phage-displayed proteins. | Screens vast libraries of proteins in their folded state. | Discover unknown protein receptors or binding partners. |

| AlphaScreen | Proximity-based signal generation upon binding. | Homogeneous (no-wash) assay, high sensitivity. | Quantify binding affinity and screen for interaction modulators. |

| Fragment-Based Screening | Detection of weak binding of small molecules to a protein-peptide complex. | Identifies small molecule stabilizers or inhibitors. | Discover compounds that modulate the peptide's biological interactions. |

Future Directions in Acetyl Alanyl Alanyl Tyrosine Research

Development of Novel and Efficient Peptide Synthesis Technologies

The synthesis of peptides like Acetyl-alanyl-alanyl-tyrosine is a cornerstone of its research and application. Future progress in this area hinges on the development of more efficient, sustainable, and precise synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS) remains the most prevalent method for creating peptides. nih.govthe-tetras.com Innovations are continually being introduced to improve this technique. For instance, the development of novel coupling reagents and the use of elevated temperatures can enhance reaction efficiency, leading to higher yields and purities of the final peptide product. nih.govspacepeptides.com Technologies that accelerate individual reaction steps can significantly shorten the total synthesis time for Acetyl-alanyl-alanyl-tyrosine. spacepeptides.com Furthermore, advancements in automated peptide synthesizers are making the process more streamlined and accessible. the-tetras.com

A key modification in the target peptide is N-terminal acetylation. Researchers have developed and refined general N-acetylation methods specifically for solid-phase synthesis. formulationbio.comrsc.org These methods often use precursors like malonic acid to form reactive intermediates in situ, which can lead to high yields irrespective of the peptide's sequence or structure. rsc.orgresearchgate.net Such optimized acetylation protocols are crucial for the efficient production of thermodynamically stable Acetyl-alanyl-alanyl-tyrosine. formulationbio.comrsc.org

Additionally, the principles of Green Chemistry are increasingly influencing peptide synthesis. rsc.org Future research will likely focus on developing SPPS techniques that utilize more environmentally friendly solvents, such as water, to reduce the environmental impact of producing peptides like Acetyl-alanyl-alanyl-tyrosine. rsc.org Innovations in peptide modification strategies, such as the incorporation of non-natural amino acids, could also be applied to create novel analogs of this tetrapeptide with enhanced properties. nih.govrroij.com

| Technology | Potential Improvement for Acetyl-Alanyl-Alanyl-Tyrosine Synthesis | Key Advantages |

| Advanced SPPS | Higher yield and purity of the final peptide. | Increased efficiency, reduced side reactions. nih.govspacepeptides.com |

| Automated Synthesizers | Faster and more reproducible synthesis. | High-throughput capability, reduced manual error. the-tetras.com |

| Novel N-acetylation Methods | More efficient and specific acetylation of the N-terminus. | High yields, applicable to diverse molecules. formulationbio.comrsc.org |

| Green Chemistry Approaches | Reduced environmental footprint of the synthesis process. | Use of aqueous media, safer solvents. rsc.org |

Integration of Multi-Omics Data for Comprehensive Peptide Understanding

To fully grasp the biological significance of Acetyl-alanyl-alanyl-tyrosine, a systems-level approach is necessary. The integration of various "omics" data offers a powerful strategy to achieve a holistic view of how this peptide functions within a complex biological system. nih.govnih.gov

Multi-omics analysis combines data from different molecular levels, including genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of cellular processes. nih.govcreative-proteomics.com This integrated approach can reveal complex molecular interactions and regulatory networks that would be missed by single-omics studies. creative-proteomics.commdpi.com For Acetyl-alanyl-alanyl-tyrosine, this could involve:

Proteomics: To identify proteins that interact with the peptide, which could elucidate its mechanism of action or downstream signaling effects. creative-proteomics.com Techniques like mass spectrometry are central to identifying and quantifying proteins and peptides in biological samples. creative-proteomics.com

Metabolomics: To track the metabolic fate of Acetyl-alanyl-alanyl-tyrosine and identify any resulting metabolites. This can provide insights into its stability, degradation pathways, and potential biological activities of its byproducts. nih.govnih.gov Parallel phosphoproteomics and metabolomics could specifically map the metabolic consequences of tyrosine phosphorylation events potentially influenced by this peptide. nih.gov

Transcriptomics: To analyze changes in gene expression in response to the peptide, revealing the cellular pathways it may modulate. mdpi.com

By integrating these datasets, researchers can bridge the gap from genotype to phenotype, understanding how Acetyl-alanyl-alanyl-tyrosine influences the flow of biological information. nih.gov The use of publicly available multi-omics databases and advanced bioinformatics tools will be crucial for analyzing and interpreting the vast amounts of data generated. nih.govyoutube.com

| Omics Field | Application to Acetyl-Alanyl-Alanyl-Tyrosine Research | Expected Insights |

| Proteomics | Identification of binding partners and affected protein networks. | Understanding of molecular targets and pathways. creative-proteomics.com |

| Metabolomics | Tracking the peptide's metabolic pathway and identifying byproducts. | Information on bioavailability, stability, and active metabolites. nih.gov |

| Transcriptomics | Analysis of gene expression changes upon peptide administration. | Elucidation of regulated cellular and signaling pathways. mdpi.com |

| Multi-Omics Integration | Combined analysis of all data layers. | A holistic view of the peptide's biological role and impact. nih.govnih.gov |

Advancements in Computational Peptide Modeling and Prediction Accuracy

Computational, or in silico, methods are becoming indispensable tools in peptide research, offering a way to predict and analyze peptide properties with increasing accuracy, thereby reducing the time and cost of experimental work. mdpi.comdigitellinc.com

For Acetyl-alanyl-alanyl-tyrosine, computational modeling can provide deep insights into its structural and dynamic behavior. atu.edu Techniques such as molecular dynamics (MD) simulations can be used to explore the conformational landscape of the peptide in different environments, such as in aqueous solution. researchgate.netmdpi.com This can help identify its most stable three-dimensional structures. mdpi.comoup.com

Predicting the structure of peptides is a key application of these computational tools. nih.gov Servers like PEP-FOLD4 are specifically designed for predicting the 3D structure of short peptides. oup.com Machine learning algorithms are also being applied to proteomics and peptide data to predict structure, function, and interactions. mdpi.comacs.org

Furthermore, computational approaches can be used to:

Model Interactions: Docking studies can predict how Acetyl-alanyl-alanyl-tyrosine might bind to target proteins, providing a basis for understanding its biological activity. mdpi.com

Screen for Bioactivity: Virtual screening of acetylated peptides against various biological targets can help identify potential therapeutic applications. researchgate.net

Design Analogs: In silico tools can assist in the rational design of new peptide sequences based on the Acetyl-alanyl-alanyl-tyrosine scaffold with improved properties.

The continuous improvement of force fields, algorithms, and computing power will further enhance the predictive accuracy of these models, accelerating the discovery and development of peptides like Acetyl-alanyl-alanyl-tyrosine. nih.gov

Exploration of Peptide Self-Assembly Mechanisms and Supramolecular Architectures

Short peptides, particularly those containing aromatic residues like tyrosine, have a remarkable ability to self-assemble into well-ordered nanostructures. nih.govnih.govelsevierpure.com The study of these self-assembly processes for Acetyl-alanyl-alanyl-tyrosine could open up new avenues for the development of novel biomaterials.

The self-assembly of peptides is driven by a combination of non-covalent interactions, including:

Hydrogen Bonding: A primary force in the formation of stable secondary structures like β-sheets. royalsocietypublishing.orgaip.org

Hydrophobic Interactions: The alanine (B10760859) residues and the aromatic ring of tyrosine contribute to hydrophobic forces that drive aggregation in aqueous environments. manchester.ac.uk

π-π Stacking: The aromatic rings of tyrosine residues can stack on top of each other, providing significant stability to the assembled structure. aip.orgnih.gov

The presence of a tyrosine residue makes Acetyl-alanyl-alanyl-tyrosine a candidate for forming such assemblies. nih.govresearchgate.net Tyrosine-rich peptides are known to form a variety of nanostructures, and the phenolic group of tyrosine can participate in π-π interactions and hydrogen bonding, controlling the conformation of the assembly. elsevierpure.com Research in this area would involve investigating how factors like pH, temperature, and salt concentration influence the self-assembly process and the morphology of the resulting structures (e.g., nanofibers, nanotubes, or hydrogels). royalsocietypublishing.orgmanchester.ac.uk Understanding these mechanisms is crucial for designing and fabricating functional materials from this peptide. manchester.ac.uk

| Driving Force | Role in Acetyl-Alanyl-Alanyl-Tyrosine Self-Assembly |

| Hydrogen Bonding | Stabilization of peptide backbone interactions, formation of β-sheet structures. royalsocietypublishing.orgaip.org |

| Hydrophobic Interactions | Contribution from alanine residues and the tyrosine side chain. manchester.ac.uk |

| π-π Stacking | Interaction between the aromatic rings of tyrosine residues. aip.orgnih.gov |

| Van der Waals Forces | General intermolecular attractions contributing to stability. manchester.ac.uk |

Design of Peptide-Based Probes for Investigating Cellular Pathways

Peptides are excellent scaffolds for the design of molecular probes to study complex biological processes. nih.gov Acetyl-alanyl-alanyl-tyrosine, with its specific sequence and tyrosine residue, can be engineered into a probe for investigating cellular pathways, particularly those involving protein kinases. nih.gov

Protein kinases are enzymes that play a central role in cell signaling by catalyzing the phosphorylation of specific amino acid residues, including tyrosine. nih.gov Dysregulation of kinase activity is implicated in many diseases, making them important therapeutic targets. acs.org Peptide-based fluorescent probes can be designed to be substrates for specific kinases. acs.org

The design of a probe based on Acetyl-alanyl-alanyl-tyrosine could involve:

Fluorophore Labeling: Attaching a fluorescent molecule (fluorophore) to the peptide. nih.gov The fluorescence properties of the probe could change upon phosphorylation of the tyrosine residue by a kinase. acs.orgacs.org

Quencher Incorporation: Using a Förster Resonance Energy Transfer (FRET) pair, where a fluorophore and a quencher are attached to the peptide. nih.gov A conformational change upon phosphorylation could separate the pair, leading to an increase in fluorescence.

Environmentally-Sensitive Dyes: Incorporating a fluorophore whose emission properties are sensitive to the local environment. nih.gov Phosphorylation could alter the polarity around the dye, causing a detectable change in fluorescence.

Such probes would allow for the real-time monitoring of specific kinase activities in complex biological samples like cell extracts or even in living cells. This provides a powerful tool for drug discovery, diagnostics, and fundamental research into cellular signaling. acs.orgacs.org The versatility of peptide synthesis allows for the modification of the probe sequence to target different kinases. acs.orgacs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Acetyl-Alanyl-Alanyl-Tyrosine with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/t-Bu protecting groups for tyrosine residues to prevent side reactions during deprotection . Purification via reverse-phase HPLC (gradient: 5–40% acetonitrile in 0.1% TFA over 30 minutes) ensures >95% purity. Validate purity using MALDI-TOF mass spectrometry (expected m/z: 394.422) and analytical HPLC .

Q. How can researchers characterize the structural stability of Acetyl-Alanyl-Alanyl-Tyrosine in aqueous solutions?

- Methodological Answer : Employ circular dichroism (CD) spectroscopy (190–250 nm range) to monitor secondary structure changes. Pair with dynamic light scattering (DLS) to assess aggregation under varying pH (4.0–8.0) and temperature (25–50°C) conditions. Stability thresholds are indicated by shifts in CD spectra or increased hydrodynamic radius (>5 nm) .

Q. What biological significance does the tyrosine residue confer in this tripeptide?

- Methodological Answer : The phenolic hydroxyl group in tyrosine enables hydrogen bonding and potential redox activity. Test via UV-Vis spectroscopy (λmax ≈ 274 nm for phenolic groups) and compare activity against alanine-substituted analogs. Computational docking (e.g., AutoDock Vina) can predict interactions with tyrosine kinase receptors .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for Acetyl-Alanyl-Alanyl-Tyrosine across different cell lines?

- Methodological Answer : Conduct dose-response assays (e.g., 0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific toxicity thresholds. Use ANOVA with post-hoc Tukey tests to compare IC50 values. Control for batch-to-batch peptide variability via HPLC-MS validation .

Q. What computational approaches are suitable for modeling hydrogen-bonding interactions of Acetyl-Alanyl-Alanyl-Tyrosine in aprotic environments?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can simulate H-bonding between tyrosine’s hydroxyl group and alanine backbone. Validate with FTIR spectroscopy (O-H stretch at 3200–3600 cm⁻¹) in deuterated DMSO .

Q. How can researchers optimize experimental designs to study peptide degradation under oxidative stress?

- Methodological Answer : Expose the peptide to H2O2 (0.1–10 mM) and monitor degradation via LC-MS/MS. Use a factorial design (variables: pH, temperature, oxidant concentration) to identify dominant degradation pathways. Quantify tyrosine oxidation products (e.g., dityrosine) using fluorescence detection (Ex/Em: 315/420 nm) .

Key Considerations for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.